
Trilostane
Descripción general
Descripción
El Trilostano es un análogo esteroideo sintético que funciona como un inhibidor de la 3-beta-hidroxi esteroide deshidrogenasa. Se utiliza principalmente en el tratamiento del síndrome de Cushing, una condición caracterizada por la producción excesiva de cortisol. El Trilostano también se ha utilizado en medicina veterinaria para tratar el hiperadrenocorticismo en perros .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El Trilostano se sintetiza a partir de (4α,5α,17β)-4,5-epoxiandrosta-2-eno(2,3-d)isoxazol-17-o1 como compuesto precursor. La síntesis implica varios pasos, incluyendo la formación del anillo isoxazol y modificaciones posteriores para introducir los grupos funcionales necesarios .
Métodos de Producción Industrial: La producción industrial del Trilostano implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye el uso de disolventes como metanol y éter dietílico, y reactivos como metóxido de sodio y ácido acético .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Trilostano experimenta varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroxilo a cetonas.
Reducción: Reducción de cetonas a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el trióxido de cromo en ácido acético.
Reducción: Reactivos como el borohidruro de sodio en metanol.
Sustitución: Reactivos como el metóxido de sodio en metanol.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen esteroides modificados con grupos funcionales alterados, que pueden utilizarse para modificaciones químicas adicionales o estudios biológicos .
Aplicaciones Científicas De Investigación
El Trilostano tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El Trilostano ejerce sus efectos inhibiendo la enzima 3-beta-hidroxi esteroide deshidrogenasa, que participa en la biosíntesis del cortisol y otros esteroides. Al bloquear esta enzima, el Trilostano reduce la producción de cortisol, aliviando así los síntomas del síndrome de Cushing. La inhibición de esta enzima también afecta la síntesis de otras hormonas esteroideas, incluyendo la aldosterona y los andrógenos adrenales .
Compuestos Similares:
Mitotano: Un agente adrenocorticolítico utilizado en el tratamiento de trastornos de la glándula adrenal.
Ketoconazol: Un agente antifúngico que también inhibe la esteroidogénesis.
Metyrapone: Un inhibidor de la 11-beta-hidroxilasa utilizado en el diagnóstico y tratamiento de la insuficiencia adrenal.
Comparación: El Trilostano es único en su mecanismo de acción como un inhibidor competitivo de la 3-beta-hidroxi esteroide deshidrogenasa. A diferencia del mitotano, que causa necrosis de la corteza adrenal, el Trilostano no daña la glándula adrenal y permite una inhibición reversible de la esteroidogénesis. En comparación con el ketoconazol y la metirapone, el Trilostano es más selectivo en su inhibición de la biosíntesis de esteroides, lo que lo convierte en una opción preferida para el tratamiento del síndrome de Cushing y el hiperadrenocorticismo .
Comparación Con Compuestos Similares
Mitotane: An adrenocorticolytic agent used in the treatment of adrenal gland disorders.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis.
Metyrapone: An inhibitor of 11-beta-hydroxylase used in the diagnosis and treatment of adrenal insufficiency.
Comparison: Trilostane is unique in its mechanism of action as a competitive inhibitor of 3-beta-hydroxysteroid dehydrogenase. Unlike mitotane, which causes necrosis of the adrenal cortex, this compound does not damage the adrenal gland and allows for reversible inhibition of steroidogenesis. Compared to ketoconazole and metyrapone, this compound is more selective in its inhibition of steroid biosynthesis, making it a preferred choice for the treatment of Cushing’s syndrome and hyperadrenocorticism .
Actividad Biológica
Trilostane, a synthetic steroid analogue, is primarily known for its role as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme crucial for steroidogenesis. It is widely utilized in veterinary medicine for treating conditions such as pituitary-dependent hyperadrenocorticism (PDH) in dogs. Recent studies have also uncovered additional biological activities, including anti-inflammatory and analgesic properties, which may broaden its therapeutic applications.
This compound acts as a competitive inhibitor of 3β-HSD, blocking the conversion of pregnenolone to progesterone and dehydroepiandrosterone (DHEA) to androstenedione. This inhibition leads to reduced synthesis of cortisol and other steroid hormones, including aldosterone and sex steroids. The pharmacological effects are dose-dependent and reversible, making this compound a valuable tool in managing hyperadrenocorticism by lowering excessive cortisol levels .
Enzymatic Inhibition
- 3β-HSD : Inhibits cortisol production.
- 11β-Hydroxylase : May also be inhibited, affecting cortisol metabolism.
- 11β-Hydroxysteroid Dehydrogenase (11β-HSD) : Involved in the conversion of active cortisol to inactive cortisone.
Anti-Inflammatory Effects
Recent research has highlighted this compound's potential anti-inflammatory properties. In preclinical models, this compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide-induced inflammation models. Furthermore, it significantly reduced ear swelling in delayed-type hypersensitivity models .
Analgesic Properties
This compound has shown promise as an analgesic agent. In hot plate tests assessing nociception, this compound increased paw withdrawal latency, indicating enhanced pain tolerance. Additionally, it reduced pain behaviors in formalin-induced inflammatory pain models .
Pharmacokinetics
In dogs, this compound reaches peak plasma concentrations approximately 1.7 to 3.8 hours post-administration, with effects lasting up to 12 hours. However, variability exists based on individual responses and health status . The pharmacokinetic profile suggests that dosing may need adjustment based on clinical response.
Summary of Pharmacokinetic Data
Parameter | Value |
---|---|
Time to peak concentration | 1.7 - 3.8 hours |
Duration of action | Up to 12 hours |
Significant effects on cortisol | 2 - 4 hours post-dose |
Veterinary Use
This compound is predominantly used in veterinary medicine for managing PDH in dogs. Studies confirm its efficacy in reducing cortisol levels and improving clinical signs associated with hyperadrenocorticism .
Human Applications
Although primarily used in animals, there is growing interest in exploring this compound's potential applications in human medicine, particularly in treating conditions related to excessive steroid production or inflammation.
Case Studies
- Case Study on Canine PDH :
- Study on Inflammatory Models :
Propiedades
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJXBPDAXMEYOA-CXANFOAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023706 | |
Record name | Trilostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.93e-02 g/L | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids. | |
Record name | Trilostane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13647-35-3 | |
Record name | Trilostane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13647-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trilostane [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013647353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trilostane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trilostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trilostane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRILOSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FPV48Q5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
Record name | Trilostane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trilostane?
A1: this compound functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). [, , ] This enzyme is crucial for the biosynthesis of various steroid hormones, including cortisol, corticosterone, and aldosterone in the adrenal glands. [, , , ]
Q2: How does this compound's inhibition of 3β-HSD affect steroid hormone production?
A2: By inhibiting 3β-HSD, this compound disrupts the conversion of pregnenolone to progesterone, a critical step in steroidogenesis. [, ] This leads to decreased production of cortisol, corticosterone, and aldosterone. [, , , ]
Q3: Does this compound affect other steroid hormones beyond cortisol and aldosterone?
A3: Yes, this compound can also impact testosterone production. In rats, it decreases testosterone levels and increases Leydig cell nuclear volume. [] In humans, while basal testosterone remains unaffected, the testosterone response to LHRH is impaired. []
Q4: Does this compound's inhibition of 3β-HSD impact other organs besides the adrenal glands?
A4: Yes, this compound's effects extend beyond the adrenal glands. Research indicates that it can influence the ovaries and placenta as well. [] In female rats, it can induce age-dependent growth rate increases, potentially by lowering circulating corticosterone levels. []
Q5: What is known about the absorption and metabolism of this compound?
A5: this compound exhibits variable absorption in both animals and humans, even when micronized formulations are used. [] A major metabolite in humans is 17-ketothis compound, which demonstrates twice the potency of this compound in inhibiting 3β-HSD. []
Q6: How long does this compound remain active in the body?
A6: The duration of cortisol suppression after a single dose of this compound is often less than 12 hours in dogs. [, ] This short duration of action may explain why some dogs benefit from twice-daily dosing. [, , ]
Q7: What are the primary clinical applications of this compound in veterinary medicine?
A7: this compound is widely used to manage pituitary-dependent hyperadrenocorticism (PDH), adrenal-dependent hyperadrenocorticism, and alopecia X in dogs. [, , , ]
Q8: Are there differences in this compound dosage recommendations based on body weight?
A8: Research suggests that dogs weighing over 30 kg might require lower this compound doses compared to smaller dogs to achieve control of PDH clinical signs. []
Q9: What are the challenges in monitoring this compound therapy in dogs?
A9: While the ACTH stimulation test is commonly used to monitor this compound therapy, its reliability has been questioned. [, , ] Research is exploring alternative monitoring methods, including pre-trilostane serum cortisol, haptoglobin levels, and liver enzyme activities. [, ]
Q10: What are the potential adverse effects of this compound treatment?
A10: While generally safe, this compound can potentially cause iatrogenic hypoadrenocorticism, a serious condition requiring immediate medical attention. [, ] Close monitoring for signs like lethargy, vomiting, and weakness is crucial, especially during the initial treatment phase. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.